Ragaglitazar

Description

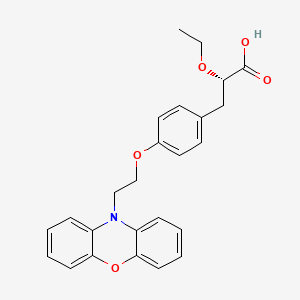

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H25NO5 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2S)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m0/s1 |

InChI Key |

WMUIIGVAWPWQAW-DEOSSOPVSA-N |

SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ragaglitazar: A Technical Guide to its Dual PPARα/γ Agonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ragaglitazar (B1680504) is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), developed for the management of type 2 diabetes and dyslipidemia. As a member of the "glitazar" class of drugs, its mechanism of action involves the simultaneous activation of both PPARα and PPARγ, leading to a broad spectrum of effects on glucose homeostasis, lipid metabolism, and gene expression. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, detailing its interaction with PPARα and PPARγ, the subsequent signaling pathways, and its pharmacological effects. This document summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols for assessing its activity, and provides visual representations of its mechanism of action.

Introduction: The Role of PPARs in Metabolic Regulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism and cellular differentiation.[1] There are three main isotypes:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][2] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[3]

-

PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis.[4] Its activation promotes the storage of fatty acids in adipocytes, thereby reducing circulating free fatty acids and improving insulin (B600854) sensitivity in other tissues.[5]

-

PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

Dual activation of both PPARα and PPARγ presents a therapeutic strategy to concurrently address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes.[6] this compound was developed as such a dual agonist.[1]

This compound: A Dual PPARα/γ Agonist

This compound, a phenoxazine (B87303) analogue of phenyl propanoic acid, acts as a co-ligand for both PPARα and PPARγ.[1] Its dual agonism allows it to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.[7]

In Vitro Potency and Selectivity

In vitro transactivation assays have been employed to determine the potency of this compound in activating PPARα and PPARγ. These assays typically involve co-transfecting cells with a plasmid expressing the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence. The resulting luciferase activity is proportional to the activation of the PPAR.

| Agonist | PPAR Isotype | EC50 (nM) | Reference |

| This compound | PPARα | 270 | [1] |

| This compound | PPARγ | 324 | [1] |

| Rosiglitazone | PPARγ | 196 | [1] |

| WY 14,643 | PPARα | 8100 | [1] |

Table 1: In vitro potency (EC50) of this compound and reference compounds for PPARα and PPARγ activation.[1]

Preclinical Efficacy in Animal Models

The efficacy of this compound has been demonstrated in various animal models of insulin resistance and dyslipidemia.

| Animal Model | Parameter | ED50 (mg/kg) | Effect | Reference |

| ob/ob mice | Plasma Glucose | <0.03 | Reduction | [1] |

| Plasma Triglyceride | 6.1 | Reduction | [1] | |

| Plasma Insulin | <0.1 | Reduction | [1] | |

| High-fat-fed rats | Triglyceride Lowering | 3.95 | Reduction | [1] |

| Cholesterol Lowering | 3.78 | Reduction | [1] | |

| HDL-C Increase | 0.29 | Increase | [1] |

Table 2: In vivo efficacy (ED50) of this compound in animal models of metabolic disease.[1]

In Zucker fa/fa rats, this compound treatment led to a dose-dependent reduction in plasma triglyceride and insulin levels.[1] Furthermore, in fat-fed rats, this compound was shown to eliminate fatty liver and visceral adiposity without causing hepatomegaly, a side effect sometimes associated with potent PPARα activators.[4][8]

Clinical Efficacy in Humans

In a 12-week, double-blind, placebo-controlled study in patients with type 2 diabetes, this compound demonstrated significant improvements in both glycemic control and lipid profiles.[9]

| Parameter | This compound Dose (mg) | Mean Change from Baseline | Reference |

| Fasting Plasma Glucose (mg/dl) | 1 | -48 | [9] |

| 4 | -74 | [9] | |

| 10 | -77 | [9] | |

| Triglycerides (%) | 1 | -40 | [9] |

| 4 | -62 | [9] | |

| 10 | -51 | [9] | |

| HDL Cholesterol (%) | 1 | +20 | [9] |

| 4 | +31 | [9] | |

| A1C (%) | 1 | -0.5 | [9] |

| 4 | -1.3 | [9] | |

| 10 | -1.1 | [9] |

Table 3: Clinical efficacy of this compound in type 2 diabetic subjects after 12 weeks of treatment.[9]

Molecular Mechanism of Action: Signaling Pathways

The binding of this compound to PPARα and PPARγ initiates a cascade of molecular events leading to the regulation of target gene expression.

Caption: this compound's dual PPARα/γ activation pathway.

Upon binding this compound, both PPARα and PPARγ undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[3] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

PPARα-Mediated Effects

Activation of PPARα by this compound primarily influences lipid metabolism.[7] Key target genes and their functions include:

-

Acyl-CoA Oxidase (ACO) and Carnitine Palmitoyltransferase 1 (CPT1): Upregulation of these genes enhances fatty acid β-oxidation in the liver.[1][10]

-

Apolipoprotein A-I (ApoA-I) and ApoA-II: Increased expression of these genes leads to higher levels of High-Density Lipoprotein (HDL) cholesterol.

-

Apolipoprotein C-III (ApoC-III): Downregulation of this gene, an inhibitor of lipoprotein lipase, contributes to decreased triglyceride levels.[1]

-

Lipoprotein Lipase (LPL): Increased expression enhances the clearance of triglycerides from the circulation.[1]

PPARγ-Mediated Effects

The activation of PPARγ by this compound predominantly impacts glucose homeostasis and adipocyte function.[7] Important target genes and their roles are:

-

Adipocyte Protein 2 (aP2 or FABP4): Upregulation of this fatty acid binding protein is a marker of adipogenesis.[1]

-

Lipoprotein Lipase (LPL): In adipose tissue, increased LPL activity promotes the uptake and storage of fatty acids, reducing their levels in the circulation.[1]

-

Glucose Transporter Type 4 (GLUT4): Increased expression enhances insulin-stimulated glucose uptake in adipose tissue and muscle.[7]

-

Adiponectin: Upregulation of this adipokine improves insulin sensitivity in the liver and skeletal muscle.[11]

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Downregulation of these cytokines contributes to the anti-inflammatory effects of PPARγ activation.[7]

Experimental Protocols

In Vitro PPAR Transactivation Assay

This assay is fundamental for determining the potency and selectivity of a compound as a PPAR agonist.

Caption: Workflow for a PPAR transactivation assay.

Methodology:

-

Cell Culture: Maintain a suitable cell line (e.g., HEK293T, CV-1) in appropriate culture medium.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector encoding a fusion protein of the ligand-binding domain (LBD) of human PPARα or PPARγ and the DNA-binding domain of the yeast transcription factor GAL4.

-

A reporter plasmid containing the luciferase gene under the control of a promoter with GAL4 binding sites.

-

-

Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with varying concentrations of this compound or a reference compound.

-

Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase.

-

Luciferase Assay: Measure the luminescence of the cell lysate using a luminometer after adding a luciferase substrate.

-

Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Gene Expression Analysis by Real-Time PCR (RT-PCR)

This technique is used to quantify the changes in the mRNA levels of PPAR target genes in response to this compound treatment in cells or tissues.

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues (e.g., liver, adipose tissue) from control and this compound-treated groups.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform PCR using the synthesized cDNA as a template, specific primers for the target genes (e.g., ACO, aP2) and a housekeeping gene (e.g., β-actin, GAPDH), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: Quantify the relative expression of the target genes by comparing the cycle threshold (Ct) values of the treated samples to the control samples, normalized to the expression of the housekeeping gene.

Conclusion

This compound's mechanism of action as a dual PPARα and PPARγ agonist provides a multifaceted approach to managing the metabolic dysregulation characteristic of type 2 diabetes. By simultaneously activating both receptors, it favorably modulates lipid profiles and enhances insulin sensitivity. The in-depth understanding of its molecular pathways and the availability of robust experimental protocols for its characterization are crucial for the ongoing research and development of next-generation metabolic therapies. However, it is important to note that the development of some dual PPAR agonists has been halted due to adverse effects, highlighting the need for careful evaluation of the benefit-risk profile of this class of drugs.[6][12]

References

- 1. This compound: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The dual PPARα/γ agonist, this compound, improves insulin sensitivity and metabolic profile equally with pioglitazone in diabetic and dietary obese ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical mechanism of insulin sensitization, lipid modulation and anti-atherogenic potential of PPAR alpha/gamma dual agonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPARalpha /gamma this compound eliminates fatty liver and enhances insulin action in fat-fed rats in the absence of hepatomegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound improves glycemic control and lipid profile in type 2 diabetic subjects: a 12-week, double-blind, placebo-controlled dose-ranging study with an open pioglitazone arm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Glitazars in atherogenic dyslipidemia and diabetes: Two birds with one stone? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Ragaglitazar Signaling Pathways in Metabolic Syndrome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interrelated conditions, including insulin (B600854) resistance, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. A key therapeutic strategy in managing this syndrome is the modulation of the peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that are critical regulators of glucose and lipid homeostasis. Ragaglitazar is a potent dual agonist of PPARα and PPARγ, designed to concurrently address both the insulin resistance and dyslipidemic characteristics of metabolic syndrome.[1][2] This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the molecular mechanisms.

Core Signaling Pathways of this compound

This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Dual PPARα/γ Activation

The dual agonism of this compound allows for a multi-pronged approach to treating metabolic syndrome. PPARγ activation is primarily associated with enhanced insulin sensitivity, while PPARα activation is crucial for regulating lipid metabolism, particularly fatty acid oxidation.[2]

Below is a diagram illustrating the fundamental mechanism of this compound's action on its target receptors.

Data Presentation

The efficacy of this compound has been evaluated in a range of in vitro, animal, and human studies. The following tables summarize the key quantitative findings from this research.

In Vitro Studies

| Parameter | Cell Line | This compound Concentration | Effect | Comparator | Reference |

| PPARα Activation | - | EC50: 270 nM | Potent activation | WY 14,643 (EC50: 8.1 µM) | [2] |

| PPARγ Activation | - | EC50: 324 nM | Similar maximal activation | Rosiglitazone (EC50: 196 nM) | [2] |

| β-oxidation | HepG2 | 60 µM | Significant increase | Fenofibrate (250 µM) | [3] |

| ApoA1 Secretion | HepG2 | 60 µM | Significant increase | Fenofibrate (250 µM) | [3] |

| Triglyceride Biosynthesis | HepG2 | 60 µM | Inhibition | Fenofibrate (250 µM) | [3] |

| G3PDH Activity | 3T3-L1 | - | Significant increase | - | [3] |

| Triglyceride Accumulation | 3T3-L1 | - | Significant increase | - | [3] |

| aP2 Expression | 3T3-L1 | - | Increase | - | [3] |

| Insulin-dependent Glucose Uptake | 3T3-L1 | - | Significant increase | - | [3] |

| GLUT4 Expression | 3T3-L1 | - | Increase | - | [3] |

| Cholesterol Efflux | THP-1 macrophages | - | Significant increase | - | [3] |

| ABCA1 Protein Expression | THP-1 macrophages | - | Increase | - | [3] |

| IL-6 & TNF-α Levels | 3T3-L1 | - | Significant reduction | - | [3] |

Animal Studies

| Animal Model | Parameter | This compound Dose | % Change from Control/Baseline | Comparator(s) | Reference |

| ob/ob mice | Plasma Glucose | ED50 <0.03 mg/kg | Dose-dependent reduction | Rosiglitazone, KRP-297 | [2] |

| Plasma Triglycerides | ED50 6.1 mg/kg | Dose-dependent reduction | Rosiglitazone, KRP-297 | [2] | |

| Plasma Insulin | ED50 <0.1 mg/kg | Dose-dependent reduction | Rosiglitazone, KRP-297 | [2] | |

| Zucker fa/fa rats | Plasma Triglycerides | 3 mg/kg | -74% | Rosiglitazone, KRP-297 | [2] |

| Plasma Insulin | 3 mg/kg | -53% | Rosiglitazone, KRP-297 | [2] | |

| Hepatic Triglyceride Secretion | 3 mg/kg | -32% | Rosiglitazone, KRP-297 | [2] | |

| High-fat-fed rats | Plasma Triglycerides | ED50 3.95 mg/kg | Dose-dependent reduction | Fenofibrate, KRP-297 | [2] |

| Total Cholesterol | ED50 3.78 mg/kg | Dose-dependent reduction | Fenofibrate, KRP-297 | [2] | |

| HDL-C | ED50 0.29 mg/kg | Dose-dependent increase | Fenofibrate, KRP-297 | [2] | |

| Liver CPT1 Activity | 10 mg/kg | +120% | Rosiglitazone (no effect) | [2] | |

| Liver LPL Activity | 10 mg/kg | +167% | Rosiglitazone (no effect) | [2] | |

| Adipose LPL Activity | 10 mg/kg | +78% | Rosiglitazone (+42%) | [2] | |

| High-fat-fed hamsters | Plasma Triglycerides | 1 mg/kg | -83% | KRP-297 (no significant effect) | [2] |

| Total Cholesterol | 1 mg/kg | -61% | KRP-297 (no significant effect) | [2] | |

| ZDF rats (prevention) | HOMA-IR | - | -71% | Pioglitazone (B448) (-72%) | [4] |

| Hyperglycemia | - | -68% | Pioglitazone (-68%) | [4] | |

| Plasma Lipids | - | -48% to -77% | Pioglitazone (equivalent), Bezafibrate (lesser effect) | [4] | |

| HOMA-β | - | >3-fold increase | Pioglitazone (improvement in intervention only) | [4] | |

| ZDF rats (intervention) | HOMA-IR | - | -59% | Pioglitazone (-44%) | [4] |

| HOMA-β | - | >3-fold increase | Pioglitazone (>3-fold increase) | [4] |

Human Clinical Trials

| Study Population | Parameter | This compound Dose | % Change from Baseline | Comparator(s) | Reference |

| Type 2 Diabetes | Fasting Plasma Glucose | 4 mg/day for 21 days | -18% | - | [5] |

| C-peptide | 4 mg/day for 21 days | -18% | - | [5] | |

| Fructosamine | 4 mg/day for 21 days | -6% | - | [5] | |

| Triglycerides | 4 mg/day for 21 days | -36% | - | [5] | |

| Free Fatty Acids | 4 mg/day for 21 days | -49% | - | [5] | |

| Total Cholesterol | 4 mg/day for 21 days | -11% | - | [5] | |

| LDL Cholesterol | 4 mg/day for 21 days | -21% | - | [5] | |

| VLDL Cholesterol | 4 mg/day for 21 days | -15% | - | [5] | |

| HDL Cholesterol | 4 mg/day for 21 days | +33% | - | [5] | |

| Hypertriglyceridemic Type 2 Diabetes | Fasting Plasma Glucose | 1, 4, 10 mg/day for 12 weeks | -48, -74, -77 mg/dl (vs. placebo) | Pioglitazone (45 mg) | |

| Triglycerides | 1, 4, 10 mg/day for 12 weeks | -40, -62, -51% (vs. placebo) | Pioglitazone (45 mg) | ||

| Free Fatty Acids | 1, 4, 10 mg/day for 12 weeks | -36, -54, -62% (vs. placebo) | Pioglitazone (45 mg) | ||

| Apolipoprotein B | 1, 4, 10 mg/day for 12 weeks | -13, -29, -25% (vs. placebo) | Pioglitazone (45 mg) | ||

| LDL Cholesterol | 4, 10 mg/day for 12 weeks | -14, -19% (vs. placebo) | Pioglitazone (45 mg) | ||

| Total Cholesterol | 4, 10 mg/day for 12 weeks | -16, -15% (vs. placebo) | Pioglitazone (45 mg) | ||

| HDL Cholesterol | 1, 4 mg/day for 12 weeks | +20, +31% (vs. placebo) | Pioglitazone (45 mg) | ||

| A1C | 1, 4, 10 mg/day for 12 weeks | -0.5, -1.3, -1.1% (vs. placebo) | Pioglitazone (45 mg) |

Signaling Pathways in Detail

Glucose Metabolism

This compound improves glycemic control primarily through its PPARγ agonistic activity, which enhances insulin sensitivity in peripheral tissues.

Lipid Metabolism

The dual activation of PPARα and PPARγ by this compound leads to a comprehensive improvement in the lipid profile. PPARα activation in the liver enhances fatty acid oxidation, while PPARγ activation in adipose tissue promotes lipid storage and the expression of genes involved in lipid metabolism.

Anti-inflammatory Signaling

Chronic low-grade inflammation is a key feature of metabolic syndrome. This compound has demonstrated anti-inflammatory properties, likely through the transrepression of pro-inflammatory transcription factors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

PPAR Transactivation Assay

Objective: To determine the functional potency and efficacy of a compound as a PPAR agonist.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T or a similar suitable cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Cells are seeded in 96-well plates and co-transfected with a PPAR expression vector (containing the ligand-binding domain of human PPARα or PPARγ fused to the GAL4 DNA-binding domain), a luciferase reporter plasmid (containing a GAL4 upstream activation sequence), and a Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of this compound or a reference compound (e.g., WY 14,643 for PPARα, Rosiglitazone for PPARγ).

-

-

Luciferase Assay:

-

Following a 24-hour incubation with the compounds, cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

-

Data Analysis:

-

Dose-response curves are generated, and EC50 values (the concentration of the compound that elicits a half-maximal response) are calculated.

-

Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To assess the in vivo effect of a compound on glucose disposal.

Methodology:

-

Animal Preparation:

-

Mice or rats are fasted for 6-8 hours with free access to water.

-

-

Baseline Blood Glucose:

-

A baseline blood sample (t=0) is collected from the tail vein, and blood glucose is measured using a glucometer.

-

-

Compound and Glucose Administration:

-

This compound or vehicle is administered orally at a specified time before the glucose challenge.

-

A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

-

-

Blood Glucose Monitoring:

-

Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Blood glucose levels are measured at each time point.

-

-

Data Analysis:

-

The area under the curve (AUC) for glucose is calculated for each group. A lower AUC indicates improved glucose tolerance.

-

Hyperinsulinemic-Euglycemic Clamp Study in Rodents

Objective: To directly measure insulin sensitivity.

Methodology:

-

Surgical Preparation:

-

Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days.

-

-

Study Procedure:

-

After an overnight fast, a primed-continuous infusion of insulin is initiated to raise plasma insulin to a high physiological or supraphysiological level.

-

A variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).

-

Blood samples are taken frequently from the arterial catheter to monitor blood glucose.

-

-

Data Analysis:

-

The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

-

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression of PPAR target genes in tissues or cells.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from tissues (e.g., liver, adipose) or cultured cells using a suitable RNA isolation kit.

-

The quantity and quality of RNA are assessed.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

-

-

Quantitative PCR (qPCR):

-

qPCR is performed using the synthesized cDNA, gene-specific primers for the target genes (e.g., CPT1, ACO, LPL, aP2, GLUT4, ABCA1), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The reaction is run on a real-time PCR system.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated group to the control group.

-

In Vitro Adipocyte Differentiation and Glucose Uptake Assay

Objective: To assess the effect of a compound on adipogenesis and insulin-stimulated glucose uptake.

Methodology:

-

Cell Culture and Differentiation:

-

3T3-L1 preadipocytes are cultured to confluence.

-

Differentiation is induced by treating the cells with a cocktail typically containing insulin, dexamethasone, and IBMX. This compound can be included in the differentiation medium.

-

After several days, the cells differentiate into mature adipocytes, characterized by the accumulation of lipid droplets.

-

-

Glucose Uptake Assay:

-

Differentiated adipocytes are serum-starved and then stimulated with insulin.

-

Glucose uptake is measured by adding a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) or a fluorescent glucose analog.

-

The amount of radioactivity or fluorescence incorporated into the cells is quantified.

-

-

Data Analysis:

-

Glucose uptake in the presence of this compound is compared to control conditions.

-

Conclusion

This compound, as a dual PPARα and PPARγ agonist, presents a comprehensive therapeutic approach for the management of metabolic syndrome. Its ability to simultaneously improve insulin sensitivity, correct dyslipidemia, and exert anti-inflammatory effects is well-supported by a robust body of preclinical and clinical evidence. The signaling pathways modulated by this compound involve the transcriptional regulation of a wide array of genes crucial for glucose and lipid homeostasis. This in-depth technical guide provides researchers and drug development professionals with a detailed understanding of this compound's mechanism of action, a summary of its quantitative effects, and the experimental methodologies used to elucidate its therapeutic potential. Further research into the long-term safety and efficacy of dual PPAR agonists will continue to be an important area of investigation in the pursuit of novel treatments for metabolic diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical mechanism of insulin sensitization, lipid modulation and anti-atherogenic potential of PPAR alpha/gamma dual agonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: the pharmacokinetics, pharmacodynamics, and tolerability of a novel dual PPAR alpha and gamma agonist in healthy subjects and patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound improves glycemic control and lipid profile in type 2 diabetic subjects: a 12-week, double-blind, placebo-controlled dose-ranging study with an open pioglitazone arm - PubMed [pubmed.ncbi.nlm.nih.gov]

Ragaglitazar Target Gene Analysis in Hepatocytes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ragaglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), two members of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2][3] These receptors are critical regulators of lipid and glucose homeostasis. PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Its activation typically leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[3] PPARγ is highly expressed in adipose tissue and plays a key role in adipogenesis and insulin (B600854) sensitization.[2] By activating both PPARα and PPARγ, this compound was developed to concurrently address dyslipidemia and hyperglycemia, common features of type 2 diabetes and metabolic syndrome. This guide provides a comprehensive overview of the target gene analysis of this compound in hepatocytes, detailing its mechanism of action, experimental evaluation, and the key genes it regulates.

Signaling Pathway of this compound in Hepatocytes

This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, the receptors undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid and glucose metabolism.

Hepatocyte Target Gene Regulation by this compound

In hepatocytes, this compound modulates the expression of a suite of genes critical for lipid and glucose metabolism. The activation of PPARα primarily stimulates fatty acid catabolism, while PPARγ activation can influence glucose metabolism and lipid storage.

Key Target Genes in Lipid Metabolism

This compound treatment has been shown to significantly alter the expression of genes involved in fatty acid uptake, binding, and oxidation.

| Target Gene | Primary Function | Effect of this compound Treatment | Reference |

| ACO (Acyl-CoA Oxidase) | Peroxisomal fatty acid β-oxidation | 2.5-fold increase in mRNA | [1] |

| CPT1 (Carnitine Palmitoyltransferase 1) | Mitochondrial fatty acid β-oxidation | 120% increase in enzyme activity | [1] |

| CAT (Carnitine Acetyltransferase) | Mitochondrial fatty acid β-oxidation | 819% increase in enzyme activity | [1] |

| LPL (Lipoprotein Lipase) | Triglyceride hydrolysis | 167% increase in enzyme activity | [1] |

| FATP (Fatty Acid Transport Protein) | Fatty acid uptake | 6.8-fold increase in mRNA | [4] |

| CD36 | Fatty acid translocase | 1.7-fold increase in mRNA | [4] |

| ApoCIII (Apolipoprotein C-III) | Inhibitor of lipoprotein lipase | 70% downregulation of mRNA | [4] |

Key Target Genes in Glucose Metabolism

While the primary effects in hepatocytes are on lipid metabolism through PPARα, the dual agonism of this compound also influences genes related to glucose homeostasis, often indirectly through improved insulin sensitivity.

| Target Gene | Primary Function | Effect of this compound Treatment | Reference |

| PEPCK (Phosphoenolpyruvate Carboxykinase) | Gluconeogenesis | Downregulation (improves insulin action) | [2] |

| G6Pase (Glucose-6-Phosphatase) | Gluconeogenesis | Downregulation (improves insulin action) | [2] |

Experimental Protocols

The following are representative protocols for the analysis of this compound's effects on target gene expression in hepatocytes.

In Vitro PPAR Transactivation Assay

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist for PPARα and PPARγ.

Methodology:

-

Cell Culture: HepG2 or a similar human hepatocyte cell line is cultured in appropriate media.

-

Transfection: Cells are transiently transfected with:

-

An expression vector for the ligand-binding domain of human PPARα or PPARγ fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

-

A β-galactosidase expression vector as an internal control for transfection efficiency.

-

-

Treatment: After transfection, cells are treated with varying concentrations of this compound, a known PPARα agonist (e.g., WY 14,643), a known PPARγ agonist (e.g., Rosiglitazone), or vehicle control for 24 hours.[1]

-

Lysis and Reporter Assay: Cells are lysed, and the luciferase and β-galactosidase activities are measured using appropriate assay kits.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curve is plotted, and the EC50 value is calculated.

In Vivo Animal Studies

Objective: To evaluate the effects of this compound on hepatic gene expression and metabolic parameters in a relevant animal model of metabolic disease.

Methodology:

-

Animal Models: C57BL/6J-ob/ob mice, Zucker fa/fa rats, or high-fat diet-induced obese rats are commonly used models of insulin resistance and dyslipidemia.[1]

-

Drug Administration: Animals are treated with this compound (e.g., 0.1-10 mg/kg), vehicle control, or comparator compounds (e.g., Rosiglitazone, Fenofibrate) via oral gavage for a specified period (e.g., 9-14 days).[1]

-

Metabolic Parameter Measurement: Blood samples are collected to measure plasma glucose, insulin, triglycerides, and cholesterol levels.

-

Tissue Harvesting: At the end of the treatment period, animals are euthanized, and liver tissue is collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Objective: To quantify the mRNA levels of target genes in liver tissue from treated and control animals.

Methodology:

-

RNA Extraction: Total RNA is isolated from frozen liver tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The relative expression of target genes (e.g., ACO, CPT1, FATP, CD36, ApoCIII) is quantified using a real-time PCR system with specific primers and probes (e.g., TaqMan).

-

Data Analysis: The expression levels of target genes are normalized to a housekeeping gene (e.g., β-actin, GAPDH). The fold change in gene expression in the this compound-treated group is calculated relative to the vehicle-treated control group using the ΔΔCt method.

Enzyme Activity Assays

Objective: To measure the activity of key metabolic enzymes in the liver.

Methodology for CPT1 and CAT Activity:

-

Tissue Homogenization: Liver tissue is homogenized in a suitable buffer.

-

Subcellular Fractionation: Mitochondria are isolated by differential centrifugation.

-

Enzyme Assay: The activity of CPT1 and CAT is determined spectrophotometrically by measuring the rate of reaction with their respective substrates.

-

Data Normalization: Enzyme activity is normalized to the total protein concentration of the sample.

Logical Relationship of this compound's Action

The therapeutic effects of this compound are a direct consequence of its ability to modulate the expression of specific target genes in hepatocytes and other tissues. The activation of PPARα and PPARγ initiates a cascade of events that ultimately leads to improved lipid and glucose metabolism.

Conclusion

This compound, through its dual agonism of PPARα and PPARγ, effectively modulates the expression of a wide array of target genes in hepatocytes. The upregulation of genes involved in fatty acid oxidation and uptake, coupled with the downregulation of genes associated with lipogenesis, contributes to its potent lipid-lowering effects. Concurrently, its action on PPARγ improves insulin sensitivity, addressing hyperglycemia. The detailed analysis of its target genes provides a clear molecular basis for its therapeutic potential in managing complex metabolic disorders like type 2 diabetes with dyslipidemia. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced effects of dual PPAR agonists on hepatic and systemic metabolism.

References

- 1. This compound: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Ragaglitazar: A Comprehensive Technical Guide on its Molecular Structure and Dual PPARα/γ Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ragaglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), developed for the management of type 2 diabetes and its associated dyslipidemia. This technical guide provides an in-depth analysis of this compound's molecular structure, its mechanism of action as a dual PPAR agonist, and a summary of its pharmacological activity. The document includes a compilation of quantitative data from various preclinical and clinical studies, detailed representative experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound.

Molecular Structure and Chemical Properties

This compound, with the chemical name (2R)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid, is a synthetic organic compound. Its molecular formula is C25H25NO5, and it has a molecular weight of 419.5 g/mol .

Chemical Structure:

The structure reveals a chiral center at the alpha-carbon of the propanoic acid moiety, with the (R)-enantiomer being the active form. The molecule consists of a phenoxazine (B87303) ring system linked via an ethoxy bridge to a phenylpropanoic acid derivative. This unique structure is crucial for its interaction with the ligand-binding domains of both PPARα and PPARγ.

Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a dual agonist for PPARα and PPARγ, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. These receptors play pivotal roles in the regulation of glucose and lipid metabolism.

Upon activation by a ligand such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, fatty acid storage, and glucose homeostasis. Activation of PPARγ by this compound enhances insulin (B600854) sensitivity by promoting the uptake and storage of fatty acids in adipocytes, thereby reducing circulating free fatty acids and improving glucose uptake in peripheral tissues.[1]

-

PPARα Activation: Predominantly found in the liver, kidney, heart, and skeletal muscle, PPARα controls fatty acid catabolism. This compound's activation of PPARα leads to increased hepatic fatty acid oxidation and a reduction in triglyceride synthesis and secretion.[2] This contributes to the lipid-lowering effects of the drug.

The dual agonism of this compound allows for a multi-faceted approach to managing the metabolic dysregulation characteristic of type 2 diabetes, simultaneously addressing both insulin resistance and dyslipidemia.

Pharmacological Activity

Preclinical Efficacy

Preclinical studies in various animal models of insulin resistance and dyslipidemia have demonstrated the potent and dose-dependent effects of this compound.

In Vitro Activity:

In transactivation assays, this compound has been shown to be a potent activator of both PPARα and PPARγ.[3]

| Receptor | EC50 (nM) | Comparator | Comparator EC50 (nM) |

| PPARγ | 324[3] | Rosiglitazone | 196[3] |

| PPARα | 270[3] | WY 14,643 | 8100[3] |

In Vivo Efficacy in Animal Models:

-

Antidiabetic Effects: In ob/ob mice, this compound treatment resulted in a significant dose-dependent reduction in plasma glucose, triglycerides, free fatty acids (FFA), and insulin levels.[3] It also markedly improved oral glucose tolerance.[3]

-

Lipid-Lowering Effects: In Zucker fa/fa rats, this compound led to a dose-dependent reduction in plasma triglycerides, FFA, and insulin.[3] In high-fat-fed rat models, it demonstrated significant triglyceride and cholesterol-lowering effects, along with an increase in HDL-C.[3]

| Animal Model | Parameter | ED50 (mg/kg) |

| ob/ob mice | Plasma Glucose | <0.03[3] |

| Triglyceride | 6.1[3] | |

| Insulin | <0.1[3] | |

| High-fat-fed rats | Triglyceride Lowering | 3.95[3] |

| Cholesterol Lowering | 3.78[3] | |

| HDL-C Increase | 0.29[3] |

Clinical Efficacy

Clinical trials in patients with type 2 diabetes have confirmed the beneficial effects of this compound on both glycemic control and lipid profiles.[1][4]

A 12-week, double-blind, placebo-controlled, dose-ranging study in hypertriglyceridemic type 2 diabetic subjects showed that this compound significantly decreased fasting plasma glucose and triglycerides.[1][4]

| Parameter | 1 mg this compound (% change vs. placebo) | 4 mg this compound (% change vs. placebo) | 10 mg this compound (% change vs. placebo) | Pioglitazone (B448) (45 mg) (% change vs. placebo) |

| Fasting Plasma Glucose | -48 mg/dl[4] | -74 mg/dl[4] | -77 mg/dl[4] | Similar to 1 mg this compound[4] |

| Triglycerides | -40%[4] | -62%[4] | -51%[4] | Similar to 1 mg this compound[4] |

| Free Fatty Acids | -36%[4] | -54%[4] | -62%[4] | Not Reported |

| LDL Cholesterol | Not Significant | -14%[4] | -19%[4] | Not Reported |

| HDL Cholesterol | +20%[4] | +31%[4] | Not Significant | Not Reported |

| Apolipoprotein B | Not Significant | -29%[4] | -25%[4] | Not Reported |

| A1C | -0.5%[4] | -1.3%[4] | -1.1%[4] | -0.3%[4] |

Common adverse events reported included edema, weight increase, leukopenia, and anemia.[4]

Experimental Protocols

The following are representative, detailed methodologies for key experiments used in the evaluation of PPAR agonists like this compound.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine the functional potency of a compound as a PPAR agonist.

Principle: Cells are co-transfected with a plasmid containing the ligand-binding domain of a PPAR fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence. Agonist binding to the PPAR ligand-binding domain activates transcription of the luciferase gene, and the resulting light emission is measured.

Protocol:

-

Cell Culture and Transfection:

-

Plate COS-7 or a similar suitable cell line in 24-well plates at an appropriate density.

-

Co-transfect the cells with a PPAR-GAL4 expression vector and a luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.[5]

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a reference agonist (e.g., Rosiglitazone for PPARγ, WY 14,643 for PPARα). Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and then lyse them using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[5]

-

Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by its ability to displace a known radiolabeled ligand.

Principle: A fixed concentration of a radiolabeled PPAR ligand is incubated with the PPAR ligand-binding domain in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Protocol:

-

Reaction Setup:

-

In a 96-well filter plate, combine the recombinant PPAR ligand-binding domain, a radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ), and either buffer (for total binding), an excess of a non-radiolabeled known ligand (for non-specific binding), or varying concentrations of this compound.[6]

-

-

Incubation:

-

Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[6]

-

-

Quantification:

-

Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) from the curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[7]

-

Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the ability of an animal to clear a glucose load from the blood, providing an indication of insulin sensitivity.

Protocol:

-

Animal Preparation:

-

Baseline Blood Glucose:

-

Take a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration using a glucometer.[8]

-

-

Glucose Administration:

-

Blood Sampling:

-

Data Analysis:

-

Plot the blood glucose concentrations over time.

-

Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC indicates better glucose tolerance.[3]

-

Signaling Pathways and Experimental Workflows

PPAR Signaling Pathway

The following diagram illustrates the general mechanism of action of this compound as a dual PPARα/γ agonist.

Caption: this compound binds to and activates PPARα and PPARγ.

Preclinical Evaluation Workflow for a PPAR Agonist

This diagram outlines a typical workflow for the preclinical assessment of a novel PPAR agonist like this compound.

Caption: A representative workflow for the preclinical development of a PPAR agonist.

Conclusion

This compound is a potent dual PPARα/γ agonist with a well-characterized molecular structure and mechanism of action. Preclinical and clinical data have demonstrated its efficacy in improving both glycemic control and lipid profiles in the context of type 2 diabetes. The multifaceted approach of targeting both insulin resistance and dyslipidemia simultaneously makes this compound and other dual PPAR agonists a significant area of interest in metabolic disease research and drug development. This technical guide provides a foundational understanding of this compound's key attributes for professionals in the field.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 3. This compound: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound improves glycemic control and lipid profile in type 2 diabetic subjects: a 12-week, double-blind, placebo-controlled dose-ranging study with an open pioglitazone arm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tierschutz.uzh.ch [tierschutz.uzh.ch]

Ragaglitazar: A Dual PPARα/γ Agonist's Impact on Lipid Metabolism and Dyslipidemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ragaglitazar (B1680504), a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), emerged as a potent therapeutic agent for managing dyslipidemia, particularly in the context of type 2 diabetes. By activating both PPAR isoforms, this compound modulates a wide array of genes involved in lipid and glucose homeostasis, leading to significant improvements in the lipid profile. This technical guide provides a comprehensive overview of the quantitative effects of this compound on key lipid parameters, detailed experimental protocols for assessing these effects, and a visualization of the underlying signaling pathways. Although the clinical development of this compound was discontinued (B1498344) due to safety concerns, the extensive preclinical and clinical data generated provide valuable insights into the therapeutic potential of dual PPARα/γ agonism for treating metabolic disorders.

Core Mechanism of Action: Dual PPARα/γ Activation

This compound's therapeutic effects stem from its ability to bind to and activate both PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors.[1] These two isoforms have distinct but complementary roles in regulating lipid metabolism:

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and insulin (B600854) sensitivity. Its activation by this compound promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids, thereby reducing lipotoxicity in other tissues like the liver and muscle. This contributes to improved insulin sensitivity and a reduction in circulating free fatty acids.

The dual activation of both PPARα and PPARγ by this compound provides a synergistic effect on lipid and glucose metabolism, addressing multiple facets of dyslipidemia and insulin resistance.

Quantitative Effects on Lipid Profile

Clinical trials and preclinical studies have demonstrated this compound's significant impact on the lipid profile of subjects with type 2 diabetes and dyslipidemia. The following tables summarize the quantitative data from a 12-week, double-blind, placebo-controlled dose-ranging study.

Table 1: Percentage Change from Baseline in Lipid Parameters after 12 Weeks of this compound Treatment

| Parameter | Placebo | This compound (1 mg) | This compound (4 mg) | This compound (10 mg) |

| Triglycerides | Increase | -40% | -62% | -51% |

| Free Fatty Acids | Increase | -36% | -54% | -62% |

| LDL Cholesterol | No significant change | No significant change | -14% | -19% |

| HDL Cholesterol | No significant change | +20% | +31% | No significant change |

| Total Cholesterol | No significant change | No significant change | -16% | -15% |

| Apolipoprotein B | No significant change | -13% | -29% | -25% |

Data compiled from a 12-week study in hypertriglyceridemic type 2 diabetic subjects.

Signaling Pathways and Molecular Mechanisms

This compound's effects on lipid metabolism are mediated by the transcriptional regulation of a multitude of target genes. The following diagrams illustrate the key signaling pathways in hepatocytes and adipocytes.

Caption: this compound-mediated PPARα activation in hepatocytes enhances fatty acid oxidation and HDL formation while reducing VLDL secretion.

Caption: this compound-mediated PPARγ activation in adipocytes promotes fatty acid uptake and storage, leading to reduced circulating free fatty acids and improved insulin sensitivity.

Experimental Protocols

The following protocols are representative of the methodologies used in preclinical and clinical studies to evaluate the effects of this compound on lipid metabolism.

Measurement of Plasma Lipids (Triglycerides, Total Cholesterol, HDL, LDL)

Principle: This protocol is based on enzymatic colorimetric assays. For triglycerides, lipase hydrolyzes triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then measured through a series of coupled enzymatic reactions that result in a colored product, the absorbance of which is proportional to the triglyceride concentration.[2][3] A similar principle applies to cholesterol measurement, where cholesterol esterase and cholesterol oxidase are used.[4]

Materials:

-

Plasma or serum samples

-

Triglyceride Colorimetric Assay Kit (e.g., Cayman Chemical Cat# 10010303 or similar)

-

Cholesterol Assay Kit (e.g., Assay Genie Cat# BA0084 or similar)

-

Microplate reader capable of measuring absorbance at the specified wavelength (typically 540-570 nm for triglycerides and ~340 nm for cholesterol)

-

96-well microplates

-

Pipettes and tips

Procedure (Triglyceride Measurement Example):

-

Sample Preparation: If using plasma, ensure it has been collected in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge blood samples to separate plasma. Samples should be stored at -80°C if not analyzed immediately.

-

Reagent Preparation: Prepare all reagents, standards, and controls as per the manufacturer's instructions provided in the assay kit. This typically involves reconstituting lyophilized components and preparing a standard curve.

-

Assay: a. Add a specific volume of the assay buffer to each well of the 96-well plate. b. Add standards, controls, and unknown samples to their respective wells. c. Initiate the reaction by adding the enzyme mixture to all wells. d. Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for the specified time (e.g., 15-30 minutes). e. Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Calculation: Calculate the triglyceride concentration of the samples by comparing their absorbance to the standard curve.

LDL Cholesterol Calculation (Friedewald Formula): LDL-C (mg/dL) = Total Cholesterol - HDL-C - (Triglycerides / 5) Note: This formula is generally valid for triglyceride levels below 400 mg/dL.

Intralipid Tolerance Test (Plasma Triglyceride Clearance)

Principle: This test assesses the rate of clearance of intravenously administered lipids from the circulation. An emulsion of lipids (e.g., Intralipid) is injected, and the rate of triglyceride disappearance from the plasma is measured over time. An increased clearance rate suggests enhanced activity of enzymes like lipoprotein lipase (LPL).

Materials:

-

Experimental animals (e.g., rats, mice), fasted for 4-6 hours

-

Intralipid 20% emulsion

-

Saline solution

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Triglyceride assay kit (as described in 4.1)

Procedure:

-

Baseline Blood Sample: Collect a baseline blood sample (t=0) from each animal.

-

Intralipid Injection: Administer a bolus injection of Intralipid (e.g., 10 ml/kg body weight of a 3.3% solution diluted in saline) via a tail vein.

-

Post-Injection Blood Sampling: Collect blood samples at several time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Triglyceride Measurement: Determine the plasma triglyceride concentration for each time point using the protocol described in 4.1.

-

Data Analysis: Plot the plasma triglyceride concentration against time for each animal. The rate of clearance can be determined by calculating the area under the curve (AUC) or by fitting the data to a kinetic model. A lower AUC indicates faster clearance.

Caption: A flowchart outlining the key steps of the Intralipid Tolerance Test to assess triglyceride clearance.

Measurement of Hepatic Triglyceride Secretion Rate

Principle: This method measures the rate of triglyceride-rich very-low-density lipoprotein (VLDL) secretion from the liver into the circulation. It involves blocking the peripheral clearance of VLDL using a lipase inhibitor, such as Triton WR-1339 or poloxamer 407. The rate of triglyceride accumulation in the plasma is then measured, which reflects the hepatic secretion rate.

Materials:

-

Experimental animals, fasted

-

Triton WR-1339 or poloxamer 407 solution

-

Blood collection supplies

-

Triglyceride assay kit

Procedure:

-

Baseline Blood Sample: Collect a baseline blood sample (t=0).

-

Lipase Inhibitor Injection: Administer an intraperitoneal or intravenous injection of the lipase inhibitor (e.g., Triton WR-1339 at 500 mg/kg).

-

Post-Injection Blood Sampling: Collect blood samples at various time points after the injection (e.g., 30, 60, 90, and 120 minutes).

-

Triglyceride Measurement: Determine the plasma triglyceride concentration for each time point.

-

Data Analysis: Plot the plasma triglyceride concentration against time. The slope of the linear portion of the curve represents the hepatic triglyceride secretion rate (e.g., in mg/dL/hour).

Conclusion

This compound robustly demonstrates the potential of dual PPARα/γ agonism in comprehensively managing dyslipidemia. Its mechanism of action, involving the coordinated regulation of genes in both the liver and adipose tissue, leads to significant reductions in triglycerides and free fatty acids, a decrease in LDL cholesterol, and an increase in HDL cholesterol. The experimental protocols detailed herein provide a framework for the preclinical and clinical evaluation of similar compounds. While this compound itself did not proceed to market, the knowledge gained from its development continues to inform the search for safer and more effective therapies for metabolic diseases.

References

Ragaglitazar: A Technical Guide to its Discovery, Synthesis, and Dual PPARα/γ Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ragaglitazar (B1680504), also known as DRF-2725 or NNC-61-0029, is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the preclinical and clinical findings that established its efficacy as an insulin-sensitizing and lipid-lowering agent. This document includes a summary of quantitative data from key studies, detailed experimental protocols, and a visual representation of the signaling pathways involved in its therapeutic effects. The development of this compound was discontinued, but the information collated here serves as a valuable resource for researchers in the field of metabolic drug discovery.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic goal of addressing both hyperglycemia and dyslipidemia, key features of type 2 diabetes, with a single molecule. The rationale was to combine the insulin-sensitizing effects of PPARγ activation, characteristic of the thiazolidinedione (TZD) class of drugs, with the lipid-lowering properties of PPARα agonism, the mechanism of fibrates. This dual-agonist approach aimed to provide a more comprehensive treatment for the metabolic abnormalities associated with type 2 diabetes and the metabolic syndrome. This compound, a phenoxazine (B87303) analogue of phenyl propanoic acid, emerged from a program designed to discover novel, non-thiazolidinedione dual PPARα and PPARγ agonists.[1]

Synthesis of this compound

The synthesis involves the preparation of two key intermediates which are then coupled. One intermediate is a phenoxazine derivative and the other is a substituted phenylpropanoic acid ester. The stereochemistry of the final compound is established through an enzymatic resolution of a racemic intermediate, a common strategy in pharmaceutical synthesis to ensure the production of a single enantiomer with the desired pharmacological activity.

Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ nuclear receptors. These receptors form heterodimers with the Retinoid X Receptor (RXR) and subsequently bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

PPARγ Activation

Activation of PPARγ, predominantly expressed in adipose tissue, leads to:

-

Enhanced Insulin (B600854) Sensitivity: By promoting the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thus reducing lipotoxicity in other tissues like muscle and liver.

-

Gene Regulation: Upregulation of genes involved in glucose and lipid metabolism, such as adipocyte protein 2 (aP2) and lipoprotein lipase (B570770) (LPL) in fat tissue.[1]

PPARα Activation

Activation of PPARα, highly expressed in the liver, results in:

-

Improved Lipid Profile: By increasing the expression of genes involved in fatty acid β-oxidation, such as acyl-CoA oxidase (ACO), carnitine palmitoyltransferase 1 (CPT1), and catalase (CAT).[1] This leads to a reduction in circulating triglycerides.

-

Gene Regulation: Upregulation of hepatic LPL and modulation of apolipoprotein levels, including a reduction in ApoB and ApoCIII.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro PPAR Activation

| Receptor | Agonist | EC50 (nM) | Maximal Activation (compared to control) |

| PPARγ | This compound | 324 | Similar to Rosiglitazone |

| Rosiglitazone | 196 | - | |

| PPARα | This compound | 270 | More potent than WY 14,643 |

| WY 14,643 | 8100 | - | |

| Data sourced from Chakrabarti et al., 2003.[1] |

Table 2: Efficacy in Preclinical Models

| Animal Model | Parameter | This compound Dose | % Reduction / Effect | Comparator |

| ob/ob Mice | Plasma Glucose | ED50 <0.03 mg/kg | Significant reduction | 3-fold better than Rosiglitazone & KRP-297 |

| Plasma Triglyceride | ED50 6.1 mg/kg | Significant reduction | 3-fold better than Rosiglitazone & KRP-297 | |

| Plasma Insulin | ED50 <0.1 mg/kg | Significant reduction | 3-fold better than Rosiglitazone & KRP-297 | |

| Zucker fa/fa Rats | Triglyceride | 3 mg/kg | 74% reduction | Better than Rosiglitazone & KRP-297 |

| Insulin | 3 mg/kg | 53% reduction | Better than Rosiglitazone & KRP-297 | |

| High-Fat-Fed Rats | Triglyceride | ED50 3.95 mg/kg | Significant reduction | 3-10 fold better than Fenofibrate & KRP-297 |

| Cholesterol | ED50 3.78 mg/kg | Significant reduction | 3-10 fold better than Fenofibrate & KRP-297 | |

| HDL-C | ED50 0.29 mg/kg | Increase | 3-10 fold better than Fenofibrate & KRP-297 | |

| High-Fat-Fed Hamsters | Triglyceride | 1 mg/kg | 83% reduction | PPARγ ligands showed no significant efficacy |

| Total Cholesterol | 1 mg/kg | 61% reduction | PPARγ ligands showed no significant efficacy | |

| Data sourced from Chakrabarti et al., 2003.[1] |

Table 3: Clinical Efficacy in Type 2 Diabetes Patients (21-day treatment)

| Parameter | This compound Dose (4 mg) | Mean % Change from Baseline |

| Fasting Plasma Glucose | 4 mg | -18% |

| C-peptide | 4 mg | -18% |

| Fructosamine | 4 mg | -6% |

| Triglycerides | 4 mg | -36% |

| Free Fatty Acids | 4 mg | -49% |

| Total Cholesterol | 4 mg | -11% |

| LDL Cholesterol | 4 mg | -21% |

| VLDL Cholesterol | 4 mg | -15% |

| HDL Cholesterol | 4 mg | +33% |

| Data sourced from a study on healthy subjects and patients with type 2 diabetes. |

Experimental Protocols

PPAR Transactivation Assay

Objective: To determine the in vitro agonist activity of this compound on PPARα and PPARγ receptors.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain of either human PPARα or PPARγ fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound, a known PPARα agonist (e.g., WY 14,643), a known PPARγ agonist (e.g., rosiglitazone), or vehicle control.

-

Luciferase Assay: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The dose-response curves are plotted, and EC50 values are calculated to determine the potency of the compounds.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the antidiabetic and lipid-lowering effects of this compound in established animal models of insulin resistance and dyslipidemia.

Animal Models:

-

ob/ob Mice: A genetic model of obesity, hyperglycemia, and insulin resistance.

-

Zucker fa/fa Rats: A genetic model of obesity and insulin resistance.

-

High-Fat-Fed Rats/Hamsters: A diet-induced model of dyslipidemia.

General Protocol:

-

Acclimatization: Animals are acclimatized to the housing conditions for a specified period.

-

Grouping and Dosing: Animals are randomized into control and treatment groups. This compound and comparator drugs are administered orally via gavage, typically once daily for a period of 9 to 21 days. The control group receives the vehicle.

-

Parameter Measurement: Blood samples are collected at baseline and at the end of the treatment period to measure plasma glucose, insulin, triglycerides, cholesterol, and other relevant metabolic parameters.

-

Oral Glucose Tolerance Test (OGTT):

-

Animals are fasted for a defined period (e.g., 6 hours).

-

A baseline blood sample is taken.

-

A glucose solution is administered orally.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) to measure blood glucose levels.

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Conclusion

This compound demonstrated a promising preclinical and early clinical profile as a dual PPARα/γ agonist, effectively addressing both hyperglycemia and dyslipidemia in various models. The data presented in this guide highlight its potent activity on both PPAR isoforms and its beneficial effects on a range of metabolic parameters. Although its clinical development was halted, the extensive research conducted on this compound provides valuable insights into the therapeutic potential and challenges of dual PPAR agonism for the treatment of metabolic diseases. This technical guide serves as a comprehensive resource for scientists and researchers continuing to explore this and related therapeutic avenues.

References

- 1. This compound: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological and structural characterization of the dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptors as targets to treat metabolic diseases: Focus on the adipose tissue, liver, and pancreas - PMC [pmc.ncbi.nlm.nih.gov]

Ragaglitazar's Affinity for PPAR Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ragaglitazar's binding affinity for the peroxisome proliferator-activated receptor (PPAR) subtypes α, γ, and δ. It includes quantitative binding data, detailed experimental methodologies, and visualizations of key pathways and workflows to support further research and development.

Core Findings: This compound (B1680504) as a Dual PPARα/γ Agonist

This compound is a potent dual agonist for PPARα and PPARγ, with no significant activation of the PPARδ subtype.[1] This dual agonism allows it to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing properties of PPARγ activation.[2][3][4][5]

Quantitative Binding Affinity Data

The following table summarizes the in vitro activation data for this compound against human PPAR subtypes. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a transactivation assay.

| Compound | PPAR Subtype | EC50 (nM) | Maximal Activation (Compared to Control) | Reference |

| This compound | PPARα | 270 | More potent than WY 14,643 | [1] |

| This compound | PPARγ | 324 | Similar to Rosiglitazone (B1679542) | [1] |

| This compound | PPARγ | 570 | 117% (compared to 100% for Rosiglitazone) | [6] |

| This compound | PPARδ | No significant activation up to 50 µM | Not Applicable | [1] |

| Rosiglitazone | PPARγ | 196 | Similar to this compound | [1] |

| WY 14,643 | PPARα | 8100 | Less potent than this compound | [1] |

Experimental Protocols

The binding affinity of this compound for PPAR subtypes is typically determined using in vitro transactivation assays. The following is a detailed methodology based on published studies.[1]

In Vitro Transactivation Assay

This assay measures the ability of a compound to activate a specific PPAR subtype, leading to the expression of a reporter gene (e.g., luciferase).

1. Plasmid Constructs:

-

Expression Plasmids: GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα or PPARγ.

-

Reporter Plasmid: A plasmid containing multiple GAL4 upstream activating sequences (UAS) driving the expression of the luciferase gene.

-

Transfection Enhancer: A vector like pAdVantage may be used to enhance luciferase expression.[1]

2. Cell Culture and Transfection:

-

HEK 293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 environment.

-

Cells are seeded in multi-well plates and co-transfected with the appropriate expression and reporter plasmids using a suitable transfection reagent.

3. Compound Treatment:

-

After a post-transfection incubation period (e.g., 24 hours), the medium is replaced with fresh medium containing varying concentrations of this compound or a reference compound (e.g., rosiglitazone for PPARγ, WY 14,643 for PPARα).

4. Luciferase Assay:

-

Following a further incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

5. Data Analysis:

-

The fold activation is calculated relative to the vehicle-treated control.

-

The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

PPAR Signaling Pathway

The following diagram illustrates the general signaling pathway for PPAR activation by a dual agonist like this compound.

Caption: PPAR signaling pathway activation by this compound.

Experimental Workflow for Binding Affinity Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay, a common method for determining binding affinity.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. This compound: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dual PPARα/γ agonist, this compound, improves insulin sensitivity and metabolic profile equally with pioglitazone in diabetic and dietary obese ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antihypertensive effect of this compound: a novel PPARalpha and gamma dual activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dual PPARalpha/gamma agonist, this compound, improves insulin sensitivity and metabolic profile equally with pioglitazone in diabetic and dietary obese ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Pharmacological Profile of Ragaglitazar

Introduction

Ragaglitazar (also known as NNC 61-0029 or DRF-2725) is a dual-acting agonist of the Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ).[1][2] Developed as a therapeutic agent for type 2 diabetes, it was designed to concurrently address both insulin (B600854) resistance and diabetic dyslipidemia by combining the glucose-lowering effects of PPARγ activation with the lipid-modulating properties of PPARα activation.[2][3] While it showed promising results in preclinical and early clinical studies, its development was ultimately discontinued (B1498344) due to safety concerns, specifically the emergence of bladder tumors in rodent models.[4] This guide provides a comprehensive technical overview of this compound's pharmacological profile, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its evaluation.

Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that act as ligand-activated transcription factors.[1] Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid homeostasis.[1]

-

PPARγ Activation : Primarily expressed in adipose tissue, PPARγ is the molecular target for the thiazolidinedione (TZD) class of insulin sensitizers. Its activation enhances glucose uptake in muscle and adipose tissues, improves insulin sensitivity, and promotes the storage of triglycerides in adipocytes, thereby reducing circulating free fatty acids.[3][5][6]

-

PPARα Activation : Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, muscle, and kidney. PPARα activation stimulates the uptake and oxidation of fatty acids, leading to a reduction in plasma triglycerides, an increase in high-density lipoprotein (HDL) cholesterol levels, and a decrease in hepatic production of very-low-density lipoprotein (VLDL).[3][6]

By simultaneously activating both receptor subtypes, this compound was intended to provide a multi-faceted approach to managing the metabolic dysregulation characteristic of type 2 diabetes.

Pharmacodynamics

In Vitro Activity

This compound's activity on both PPAR isoforms was confirmed through in vitro transactivation assays. These assays measure the ability of a compound to activate a PPAR subtype and drive the expression of a reporter gene. This compound demonstrated potent activation of both PPARα and PPARγ.

Table 1: In Vitro Transactivation Potency of this compound

| Parameter | PPARγ | PPARα | Comparator (PPARγ) | Comparator (PPARα) | Source |

|---|---|---|---|---|---|

| EC50 | 324 nM | 270 nM | Rosiglitazone: 196 nM | WY 14,643: 8.1 µM | [1] |

| EC50 | 0.57 µM | 3.2 µM | Rosiglitazone: 0.16 µM | WY-14643: 12.6 µM | [7] |